molecular formula C14H14N2O3 B581950 5-benzyloxy-N-methyl-2-nitroaniline CAS No. 496837-94-6

5-benzyloxy-N-methyl-2-nitroaniline

Cat. No.: B581950
CAS No.: 496837-94-6
M. Wt: 258.277
InChI Key: AECXJADMKJXBOY-UHFFFAOYSA-N
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Description

5-Benzyloxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a benzyloxy group, a nitro group, and a methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloxy-N-methyl-2-nitroaniline typically involves the reaction of 5-fluoro-N-methyl-2-nitroaniline with benzyl alcohol in the presence of tetrabutyl ammonium chloride and potassium carbonate. The reaction is carried out in toluene under reflux conditions for approximately 3.5 hours. The reaction mixture is then cooled, and water is added to precipitate the product, which is subsequently filtered and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-benzyloxy-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-benzyloxy-N-methyl-2-nitrobenzoic acid.

Scientific Research Applications

5-Benzyloxy-N-methyl-2-nitroaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: Used in studies involving enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 5-benzyloxy-N-methyl-2-nitroaniline depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxy-2-nitroaniline: Lacks the methyl group on the aniline nitrogen.

    5-Methyl-2-nitroaniline: Lacks the benzyloxy group.

    2-Nitroaniline: Lacks both the benzyloxy and methyl groups.

Uniqueness

5-Benzyloxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzyloxy and nitro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Biological Activity

5-Benzyloxy-N-methyl-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features a nitro group (NO2-NO_2) at the 2-position, which is critical for its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. Similar compounds have been shown to influence:

  • Enzyme Activity : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Cellular Signaling : It can modulate signal transduction pathways, impacting cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that compounds with nitro groups can affect several biochemical pathways, including those involved in:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some studies suggest that nitroanilines can induce apoptosis in cancer cells by disrupting cellular mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found it effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 μM

This suggests that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study involving nitroaniline derivatives indicated that those with a benzyloxy substitution exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This emphasizes the role of structural modifications in biological activity .
  • Mechanistic Insights : Research on similar nitro compounds has shown that they often require metabolic activation to exert their biological effects. For example, N-nitrosobenzyl derivatives demonstrated mutagenic properties in bacterial assays, indicating a potential pathway for DNA interaction .
  • Therapeutic Potential : Ongoing research is exploring the use of this compound in drug development, particularly for targeting specific molecular pathways involved in cancer progression .

Properties

IUPAC Name

N-methyl-2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXJADMKJXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737845
Record name 5-(Benzyloxy)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496837-94-6
Record name 5-(Benzyloxy)-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium t-butoxide (865 mg, 9 mmol) was added to a N,N-dimethylformamide (5 mL) solution of benzyl alcohol (0.93 mL, 9 mmol), and the mixture was stirred at room temperature for 30 minutes. Thereafter, 5-fluoro-N-methyl-2-nitroaniline (510 mg, 3 mmol) was added thereto, and the mixture was stirred at room temperature for 3 hours. Water was added to the reaction solution, and precipitated crystals were collected by filtration. The resulting crystals were washed with water, and dried at 50° C., thereby obtaining 710 mg of orange, powdery 5-benzyloxy-N-methyl-2-nitroaniline (yield: 92%).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl alcohol (0.93 mL, 9 mmol) and potassium carbonate (1.24 g, 9 mmol) were added to a N,N-dimethyl formamide solution (5 mL) of 5-fluoro-N-methyl-2-nitroaniline (510 mg, 3 mmol). The mixture was stirred at 60-70° C. for 8 hours. The reaction solution was cooled, then water was added thereto, and precipitated crystals were collected by filtration. The resulting crystals were washed with water, and dried at 50° C., thereby obtaining 680 mg of orange, powdery 5-benzyloxy-N-methyl-2-nitroaniline (yield: 88%).
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

An aqueous solution of 40% methyl amine (82 mL, 0.94 mol) was added dropwise to a toluene solution (500 mL) of 2,4-difluoronitrobenzene (50.0 g, 0.31 mol) under ice cooling, and the mixture was stirred for 2 hours at 35 to 40° C. Water was added to the reaction solution, and toluene extraction was performed, followed by washing with water. The resulting organic layer was concentrated under reduced pressure until reduced to about half. Benzyl alcohol (65 mL, 0.63 mol), tetrabutyl ammonium hydrogen sulfate (10.7 g, 31.5 mmol), potassium carbonate (65.2 g, 0.47 mol) and water (5 mL) were added to the resulting solution, and the resulting mixture was heated under reflux for 4 hours. After the reaction solution was cooled, water (250 mL) was added thereto, and the mixture was stirred at 70° C. for 1 hour. The mixture was stirred under ice cooling for 30 minutes, and then precipitated crystals were collected by filtration. After the resulting crystals were washed with water, methanol (500 mL) was added. The mixture was heated under reflux for 30 minutes, and then stirred at 10° C. or less for 1 hour. Precipitated crystals were collected by filtration, and then washed with methanol (100 mL). The resulting crystals were dried at 50° C., thereby obtaining 76.9 g of an orange, powdery 5-benzyloxy-N-methyl-2-nitroaniline (yield: 95%).
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
65.2 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Benzyl alcohol (49.6 mL, 0.48 mol), tetrabutyl ammonium chloride (6.66 g, 24.0 mmol) and potassium carbonate (40.0 g, 0.29 mol) were added to a toluene solution (200 mL) of 5-fluoro-N-methyl-2-nitroaniline (40.8 g, 0.24 mol), and the mixture was heated under reflux for 3.5 hours. The reaction solution was cooled, and 100 mL of water was added thereto. Thereafter, the mixture was stirred for 1 hour at 60 to 70° C. After the mixture was stirred under ice cooling for 30 minutes, precipitated crystals were collected by filtration. The resulting crystals were washed with water, and dried at 50° C., thereby obtaining 57.1 g of an orange, powdery target compound (yield: 92%).
Quantity
49.6 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92%

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